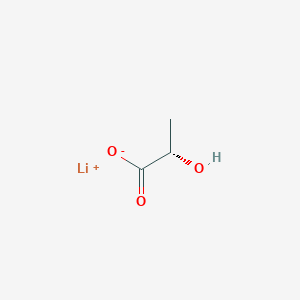

lithium;(2S)-2-hydroxypropanoate

Description

Lithium (2S)-2-hydroxypropanoate, also known as lithium L-lactate (CAS 27848-80-2), is the lithium salt of (S)-lactic acid. It is a chiral compound with applications in organic synthesis, pharmaceuticals, and biochemical research. Structurally, it consists of a lithium cation paired with the deprotonated (S)-enantiomer of 2-hydroxypropanoate. Its synthesis typically involves neutralizing (S)-lactic acid with lithium hydroxide .

Key properties include:

Properties

IUPAC Name |

lithium;(2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQWYZBANWAFMQ-DKWTVANSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C[C@@H](C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Stoichiometry

The stoichiometric ratio of LiOH to L-lactic acid is critical to avoid residual acidity or alkalinity. Typically, a 1:1 molar ratio is maintained in aqueous solutions at temperatures between 20–40°C. Elevated temperatures (>50°C) may accelerate side reactions, such as esterification or decomposition of lactic acid.

Purification and Crystallization

Post-neutralization, the solution is concentrated via rotary evaporation under reduced pressure (40–60°C) to yield a viscous residue. Subsequent cooling to 4°C induces crystallization, though lithium lactate’s hygroscopic nature complicates isolation. To mitigate this, solvent-assisted crystallization using ethanol or acetone is employed, achieving yields of 85–92%.

Alternative Synthesis Using Lithium Carbonate

For industrial applications requiring cost-effective lithium sources, lithium carbonate (Li₂CO₃) serves as a viable alternative. The reaction with L-lactic acid is:

Kinetic and Thermodynamic Considerations

Lithium carbonate’s lower reactivity necessitates higher temperatures (60–80°C) and prolonged reaction times (4–6 hours). The evolution of CO₂ gas requires controlled venting to prevent pressure buildup. Despite these challenges, this method reduces raw material costs by 30% compared to LiOH-based synthesis.

Industrial-Scale Processing: Evaporation and Extrusion

A patent by details a method for producing stable alkali metal lactates in powder form, adaptable to lithium lactate. The protocol involves:

Concentration and Thermal Processing

-

Evaporation : Aqueous lithium lactate (60–65% w/w) is concentrated under reduced pressure to 93–100% w/w.

-

Extrusion : The concentrate is fed into an APV-Baker mixer/extruder at 150–160°C, then cooled to 20–60°C over 2–9 minutes.

-

Grinding : The solidified product is ground to particles <600 µm.

| Parameter | Value/Range |

|---|---|

| Evaporation Pressure | 100–200 mbar |

| Extruder Temperature | 150–160°C (inlet) |

| Cooling Rate | 10–15°C/min |

| Particle Size | <600 µm |

Stabilization with Carriers

To enhance shelf-life, carriers like rice flour or silica (Sipernat 22S) are blended with lithium lactate powder in a 60:40 ratio. This step reduces hygroscopicity and prevents caking.

Enantiomeric Purity and Analytical Validation

Lithium (S)-2-hydroxypropanoate’s optical purity is contingent on the chirality of the starting L-lactic acid. Post-synthesis analysis via polarimetry or chiral HPLC confirms enantiomeric excess (>99% ee).

Spectroscopic and Chromatographic Data

-

IR Spectroscopy : Peaks at 1734 cm⁻¹ (C=O stretch) and 1223 cm⁻¹ (C-O stretch) confirm ester formation.

-

HPLC : Retention time of 4.2 min (C18 column, 0.1% H₃PO₄ mobile phase).

Challenges and Mitigation Strategies

Hygroscopicity Management

Lithium lactate’s affinity for moisture necessitates storage in desiccators or under nitrogen. Spray-drying with maltodextrin (20% w/w) reduces water absorption by 40%.

Thermal Stability

Decomposition begins at 150°C, emitting acrid smoke. Processing temperatures must remain below this threshold to avoid carbonization.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| LiOH Neutralization | 85–92 | 98–99 | High | Lab-scale |

| Li₂CO₃ Neutralization | 78–85 | 95–98 | Moderate | Industrial |

| Extrusion | 90–95 | 97–99 | High | Industrial |

Chemical Reactions Analysis

Types of Reactions

Lithium;(2S)-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to produce lithium carbonate and other by-products.

Reduction: It can be reduced under specific conditions to yield different lithium-containing compounds.

Substitution: this compound can participate in substitution reactions where the lactate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various organic reagents can facilitate substitution reactions under controlled conditions.

Major Products Formed

Oxidation: Lithium carbonate and other lithium salts.

Reduction: Different lithium-containing compounds depending on the reducing agent used.

Substitution: Compounds with substituted functional groups replacing the lactate group.

Scientific Research Applications

Lithium;(2S)-2-hydroxypropanoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other lithium compounds.

Biology: Studied for its potential effects on cellular metabolism and enzyme activity.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of mood disorders and neurodegenerative diseases.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which lithium;(2S)-2-hydroxypropanoate exerts its effects involves several molecular targets and pathways:

Neurotransmitter Modulation: Lithium ions can modulate neurotransmitter release and reuptake, affecting mood and behavior.

Enzyme Inhibition: Lithium inhibits enzymes such as inositol monophosphatase, which plays a role in cellular signaling pathways.

Neuroprotection: Lithium has been shown to have neuroprotective effects, potentially through the inhibition of glycogen synthase kinase-3 (GSK-3) and other pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metal Salts of 2-Hydroxypropanoate

Lithium (2S)-2-Hydroxypropanoate

- Applications: Used as a reagent in peptide coupling reactions (e.g., synthesis of Actinophenanthroline A) .

- Biological Activity: No direct antimicrobial or therapeutic activity reported.

- Safety : Requires precautions for aquatic environments (WGK 3) .

Sodium (2S)-2-Hydroxypropanoate (CAS 6381-59-5)

- Structure : Sodium replaces lithium, altering solubility and reactivity.

- Applications: Limited data, but sodium salts are often used as buffering agents or stabilizers.

- Safety: No hazard classification available .

Comparison :

| Property | Lithium Salt | Sodium Salt |

|---|---|---|

| Cation | Li⁺ | Na⁺ |

| Solubility | High in water | High in water |

| Reactivity | More reactive in synthesis | Less reactive |

| Safety | WGK 3 | Unclassified |

Ester Derivatives of 2-Hydroxypropanoate

Ethyl 2-Hydroxypropanoate (Ethyl Lactate)

- Structure : Ester form with an ethyl group (CAS 97-64-3).

- Applications : Green solvent in food and pharmaceutical extractions; flavor agent in fermented beverages (e.g., ikigage beer) .

- Biological Role : Produced by S. cerevisiae and P. kudriavzevii during fermentation .

- Safety : Generally recognized as safe (GRAS) .

2-Ethylhexyl (2S)-2-Hydroxypropanoate (CAS 186817-80-1)

- Structure : Branched ester for enhanced lipophilicity.

- Applications : Industrial formulations (e.g., plasticizers, coatings).

- Safety: No GHS classification; low acute toxicity .

Comparison :

| Property | Ethyl Lactate | 2-Ethylhexyl Lactate |

|---|---|---|

| Volatility | Moderate | Low |

| Polarity | Polar | Nonpolar |

| Applications | Food, solvents | Industrial formulations |

| Safety | GRAS | Unclassified |

Bioactive Derivatives

2-(1H-Indol-3-yl)ethyl 2-Hydroxypropanoate

- Source : Isolated from marine sponge-derived yeast Pichia membranifaciens .

- Biological Activity : Weak DPPH radical scavenging (IC₅₀ > 100 μM) .

- Applications: Potential antioxidant in niche biomedical research.

Benzophenone Derivatives (e.g., Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate)

Comparison :

| Compound | Bioactivity | Source |

|---|---|---|

| Indole ester | Weak antioxidant | Marine yeast |

| Benzophenone derivative | Anti-tuberculosis | Plant extract |

| Lithium lactate | None reported | Synthetic/fermentation |

Key Research Findings

- Synthetic Utility: Lithium (2S)-2-hydroxypropanoate facilitates efficient peptide couplings, as demonstrated in the synthesis of Actinophenanthroline A .

- Fermentation Roles: Ethyl 2-hydroxypropanoate contributes to flavor profiles in alcoholic beverages, highlighting the metabolic versatility of yeast .

- Environmental Impact : Lithium salts require careful disposal due to aquatic toxicity (WGK 3), whereas esters like ethyl lactate are eco-friendly alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.